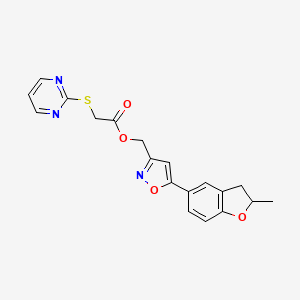

(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate

Description

The compound "(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate" features a hybrid structure combining benzofuran, isoxazole, and pyrimidinylthioacetate moieties. The pyrimidin-2-ylthioacetate group adds a sulfur-containing substituent, which may enhance bioavailability and modulate electronic properties.

Properties

IUPAC Name |

[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-pyrimidin-2-ylsulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c1-12-7-14-8-13(3-4-16(14)25-12)17-9-15(22-26-17)10-24-18(23)11-27-19-20-5-2-6-21-19/h2-6,8-9,12H,7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGPQECMNANDAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)CSC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzofuran Moiety: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.

Isoxazole Formation: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction, often using nitrile oxides and alkenes.

Thioester Formation: The final step involves the formation of the thioester linkage, which can be achieved by reacting the isoxazole derivative with a pyrimidine-thiol compound under suitable conditions, such as using a base like triethylamine in an aprotic solvent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include:

Catalysis: Using metal catalysts to enhance reaction rates and selectivity.

Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Types of Reactions:

Oxidation: The benzofuran moiety can undergo oxidation reactions, potentially forming quinone derivatives.

Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation Products: Quinone derivatives of benzofuran.

Reduction Products: Isoxazoline derivatives.

Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Properties

Research suggests that compounds with similar structural frameworks may exhibit anticancer properties . The fused heterocyclic rings present in this compound are believed to interact with biological targets linked to cancer progression. For instance, derivatives have shown activity against various cancer cell lines, indicating potential as therapeutic agents in oncology.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties , particularly against pathogens such as Helicobacter pylori, which is associated with gastric infections. This suggests its potential use in developing treatments for bacterial infections.

Enzyme Interaction Studies

Studies have focused on the compound's interaction with enzymes involved in metabolic pathways. Understanding these interactions can help optimize the compound's efficacy as a therapeutic agent by elucidating its mechanism of action.

Herbicidal and Fungicidal Activities

The compound has been noted for its herbicidal and fungicidal activities , indicating potential applications in agriculture for pest and disease management. Its unique structure may enhance its effectiveness compared to other herbicides and fungicides, making it a candidate for further development in agricultural chemistry.

Structural Characteristics and Synthesis

The synthesis of (5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate typically involves multi-step processes that require careful characterization techniques such as H-NMR and X-ray diffraction to confirm the purity and structural integrity of the compound.

Table 1: Structural Features and Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains isoxazole and pyrimidine moieties | Anticancer, antimicrobial, herbicidal |

| N-(furan-2-ylmethyl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide | Fused heterocyclic rings | Moderate herbicidal and fungicidal |

Case Study on Antimicrobial Activity

A study investigating the antimicrobial efficacy of derivatives of this compound found that certain analogs exhibited significant activity against Helicobacter pylori. This highlights the importance of further research into optimizing these compounds for clinical use in treating gastric infections.

Case Study on Anticancer Potential

Another study explored the anticancer effects of similar compounds in vitro, revealing promising results against various tumor cell lines. The findings suggest that modifications to the isoxazole structure could enhance cytotoxicity towards cancer cells.

Mechanism of Action

The mechanism of action for (5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate would depend on its specific biological target. Generally, compounds with these structural features might:

Interact with Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Bind to Receptors: Modulating receptor activity to produce a therapeutic effect.

Disrupt Cellular Processes: Interfering with processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Heterocyclic Core Variations

- Target Compound : Contains a 2,3-dihydrobenzofuran fused with an isoxazole ring. The methyl group on the dihydrobenzofuran enhances steric bulk and lipophilicity compared to unsubstituted benzofurans .

- 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (): Replaces the isoxazole with a 1,3,4-oxadiazole ring.

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () : Features a pyrimidine-thioether linked to a thietane (3-membered sulfur ring). The smaller thietane ring introduces strain, which may affect reactivity compared to the target compound’s pyrimidine-thioacetate group .

Sulfur-Containing Substituents

- Target Compound : The pyrimidin-2-ylthioacetate group includes a thioether (-S-) linkage. This contrasts with triazamate () , which uses a triazolylthio group. Pyrimidine’s aromaticity may confer stronger π-π stacking interactions compared to triazole’s smaller heterocycle .

- Methylofuran () : Contains formylated furan and glutamic acid linkages. While both share furan-like structures, methylofuran’s formyl group and peptide bonds contrast sharply with the target’s sulfur-based substituents .

Key Observations :

- The target compound’s methyl-dihydrobenzofuran may improve membrane permeability compared to unsubstituted benzofurans (e.g., ’s acetic acid derivatives) .

- Pyrimidinylthio groups (target, ) generally exhibit higher stability than triazolylthio () due to aromatic conjugation .

Functional Implications

- Isoxazole vs. Oxadiazole/Thiazole : Isoxazole’s oxygen atom may engage in weaker hydrogen bonding compared to thiazole’s sulfur () or oxadiazole’s nitrogen-rich core (), impacting target selectivity .

- Thioether vs. Thioester : The thioacetate in the target compound could undergo hydrolysis more readily than ’s thione, affecting metabolic pathways .

Biological Activity

The compound (5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for future research.

Structural Characteristics

The compound features:

- Isoxazole ring : Known for diverse biological activities including anti-inflammatory and antimicrobial properties.

- Dihydrobenzofuran moiety : Associated with neuroprotective effects and potential anticancer activity.

- Pyrimidinylthioacetate group : May enhance pharmacological activity through various mechanisms.

1. Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, isoxazole derivatives have shown effectiveness against various bacterial strains.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-isoxazolyl)acetamide | Isoxazole ring | Anti-inflammatory |

| 5-(thiophen-2-yloxy)isoxazole | Thiophene and isoxazole | Antimicrobial |

| 4-methylisoxazole | Methylated isoxazole | Neuroprotective |

The unique combination of the dihydrobenzofuran, isoxazole, and pyrimidinylthio groups in this compound may provide distinct antimicrobial properties not observed in its analogs .

2. Anticancer Potential

Research on related dihydrobenzofuran compounds indicates potential anticancer activity. For instance, studies have shown that certain dihydrobenzofuran lignans inhibit tubulin polymerization, which is crucial for cancer cell division. The activity of these compounds suggests that the target compound may also possess similar antitumor properties .

3. Neuroprotective Effects

Compounds containing dihydrobenzofuran structures have been linked to neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's. The presence of the isoxazole ring may further enhance these effects through modulation of neurotransmitter systems .

Study on Isoxazole Derivatives

A study investigated various isoxazole derivatives for their ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. The results indicated that specific analogs demonstrated potent inhibitory activity without significant cytotoxicity at lower concentrations .

Antimicrobial Screening

Another study evaluated the antimicrobial efficacy of a series of pyrazole derivatives, revealing significant antibacterial activity against Bacillus subtilis and Escherichia coli. This highlights the importance of structural diversity in enhancing biological activity .

Synthesis and Future Directions

The synthesis of This compound typically involves multi-step organic reactions that require optimization for high yields and purity. Future research should focus on:

- Mechanistic Studies : Understanding the specific biological pathways influenced by this compound.

- In Silico Studies : Utilizing computational methods to predict biological activity and toxicity profiles.

- Clinical Trials : Evaluating the therapeutic potential in relevant disease models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for constructing the isoxazole and pyrimidin-2-ylthioacetate moieties in this compound?

- Methodological Answer :

- Isoxazole Synthesis : Cyclocondensation of nitrile oxides with alkynes or enol ethers under reflux conditions (e.g., using acetic acid as a solvent and sodium acetate as a base, as seen in thiazole derivatives ).

- Thioacetate Coupling : React pyrimidin-2-thiol with a chloroacetate intermediate via nucleophilic substitution (e.g., using K₂CO₃ in DMF at 60–80°C). Alternatively, employ Mitsunobu conditions (DIAD, PPh₃) to couple thiols with alcohols .

- Purification : Recrystallize from DMF/acetic acid (1:1) to remove unreacted starting materials, as demonstrated in analogous heterocyclic syntheses .

Q. How should researchers validate the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Analysis : Use ¹H/¹³C NMR to confirm regioselectivity of the isoxazole ring and thioether linkage. Compare chemical shifts with similar dihydrobenzofuran and pyrimidine derivatives .

- HPLC Purity Check : Employ a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30) at 254 nm, as described for pyrimidine-containing compounds .

- Mass Spectrometry : High-resolution LC-MS (ESI+) to confirm molecular ion peaks and detect trace impurities .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- By-Product Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed thioacetate or oxidized dihydrobenzofuran) that may interfere with bioassays .

- Dose-Response Validation : Perform dose-ranging studies in duplicate or triplicate, using standardized cell lines (e.g., HEK293 for receptor-binding assays) to account for batch-to-batch variability .

- Cross-Platform Assays : Compare results from enzymatic assays (e.g., kinase inhibition) with cellular models (e.g., apoptosis markers) to confirm target specificity .

Q. How can researchers optimize the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Testing : Incubate the compound in buffers ranging from pH 2.0 (simulating gastric fluid) to pH 7.4 (blood plasma) at 37°C for 24 hours. Monitor degradation via HPLC .

- Light/Temperature Sensitivity : Store aliquots at –20°C under argon and assess decomposition rates using accelerated stability studies (40°C/75% RH for 4 weeks) .

- Prodrug Modifications : Introduce hydrolyzable groups (e.g., tert-butyl esters) to the acetate moiety to enhance metabolic stability .

Q. What in silico and in vitro methods are suitable for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with pyrimidine-binding enzymes (e.g., dihydrofolate reductase). Validate with site-directed mutagenesis .

- Analog Synthesis : Replace the dihydrobenzofuran with other bicyclic systems (e.g., benzothiophene) and compare IC₅₀ values in enzyme inhibition assays .

- Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS to guide SAR refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.